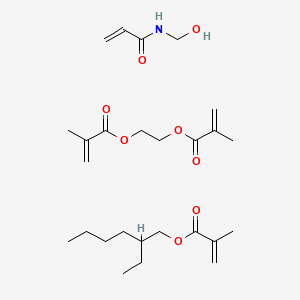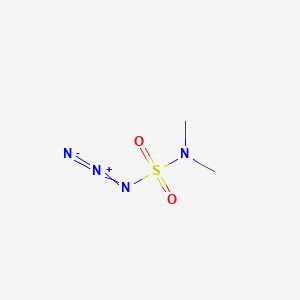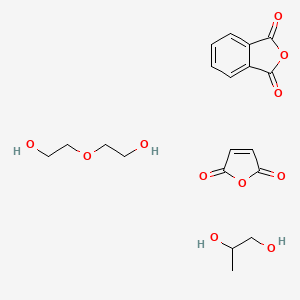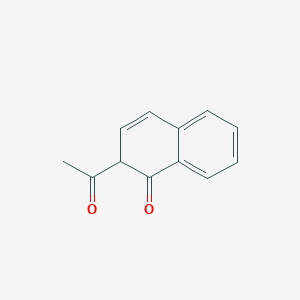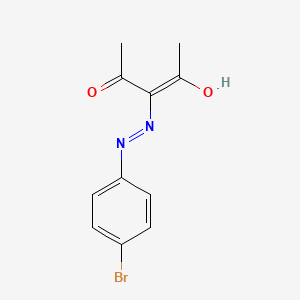
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione is a chemical compound with the molecular formula C11H11BrN2O2.
Preparation Methods
The synthesis of 3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione typically involves the reaction of 4-bromophenylhydrazine with pentane-2,4-dione. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione involves its interaction with various molecular targets. It is believed to exert its effects by inhibiting specific enzymes and interfering with cellular pathways. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-(2-(4-Bromophenyl)hydrazinylidene)pentane-2,4-dione can be compared with other hydrazone derivatives and pyrazole compounds. Similar compounds include:
- 3-(2-(4-Chlorophenyl)hydrazinylidene)pentane-2,4-dione
- 3-(2-(4-Fluorophenyl)hydrazinylidene)pentane-2,4-dione
- 3-(2-(4-Methylphenyl)hydrazinylidene)pentane-2,4-dione
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
(Z)-3-[(4-bromophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7-,14-13? |
InChI Key |
XGXALYWZPJNRHU-IUIMFOADSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)Br)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



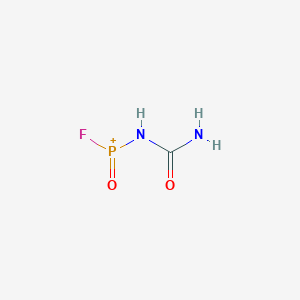
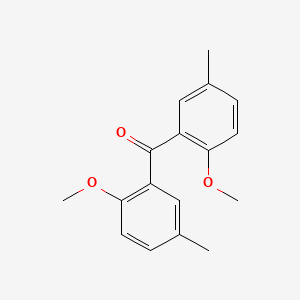
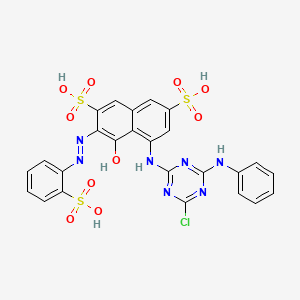
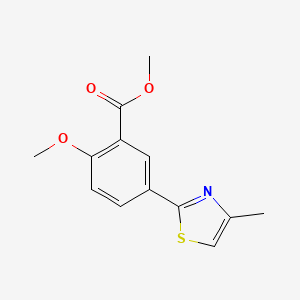
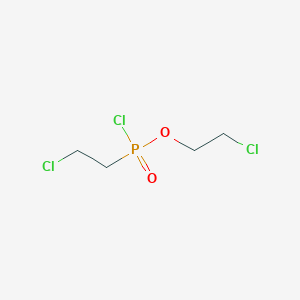
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
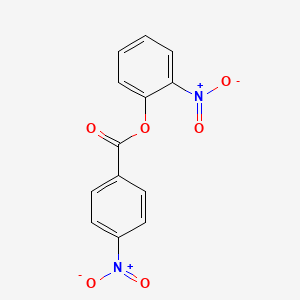
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

